

The Discovery and Development of Opnurasib (JDQ-443): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Opnurasib (formerly JDQ-443) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors, particularly nonsmall cell lung cancer (NSCLC).[1][2][3] Developed by Novartis, **Opnurasib** works by irreversibly binding to the GDP-bound, inactive state of the KRAS G12C protein, thereby inhibiting downstream oncogenic signaling pathways.[1][4] This document provides an in-depth technical overview of the discovery, preclinical development, and clinical evaluation of **Opnurasib**, including detailed experimental methodologies, a summary of key quantitative data, and a visualization of the relevant biological pathways. Although the clinical development of **Opnurasib** was discontinued for strategic reasons, the scientific data generated remains valuable for the ongoing efforts to target KRAS-mutant cancers.[1][5]

Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[6] For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the absence of well-defined binding pockets.[6] The discovery of a switch-II pocket in the KRAS G12C mutant protein created a paradigm shift, enabling the development of covalent inhibitors that specifically target this mutant.[6]

Opnurasib emerged from these efforts as a structurally unique inhibitor with a distinct binding mode.[3][7]



Discovery and Preclinical Development Mechanism of Action

Opnurasib is a covalent inhibitor that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1][2][3] This covalent modification traps KRAS G12C in its inactive, GDP-bound conformation, preventing its interaction with downstream effectors and subsequently inhibiting the MAPK and other signaling pathways that drive tumor growth and proliferation.[1][8]

Preclinical Efficacy

Opnurasib has demonstrated potent and selective anti-tumor activity in preclinical models.

In Vitro Studies:

Opnurasib has shown potent inhibition of proliferation in KRAS G12C-mutated cancer cell lines.

| Cell Line | Cancer Type | IC50 (μM) |
|-----------|-------------|-----------|
| NCI-H358 | NSCLC | 0.018[8] |
| NCI-H2122 | NSCLC | 0.063[8] |

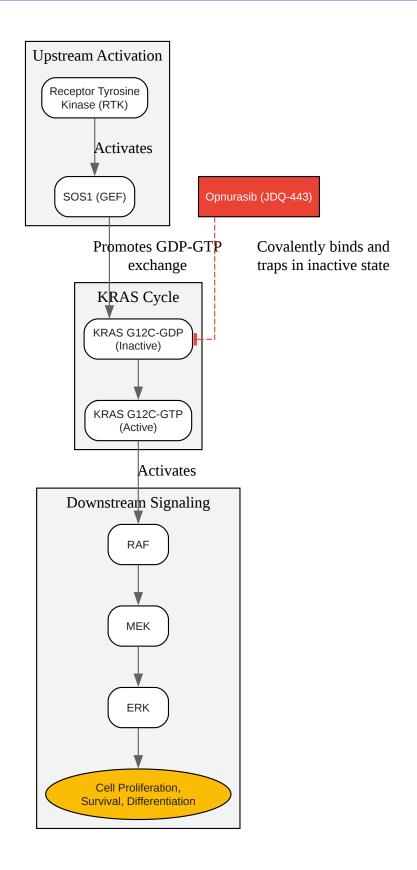
In Vivo Studies:

In mouse xenograft models using human cancer cell lines, orally administered **Opnurasib** led to significant, dose-dependent tumor growth inhibition.[8] Studies in patient-derived xenograft (PDX) models of NSCLC and colorectal cancer also demonstrated robust anti-tumor responses.[7][9]

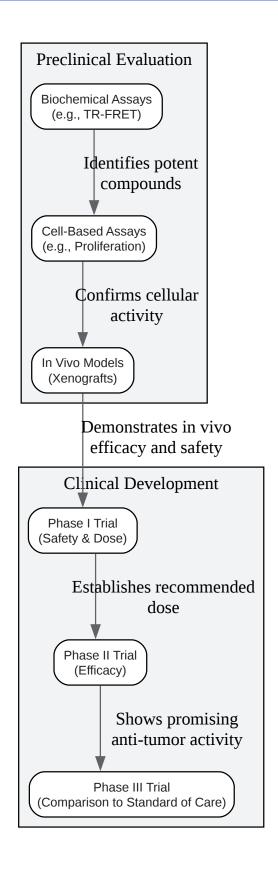
Signaling Pathway

Opnurasib inhibits the constitutively active KRAS G12C protein, thereby blocking the downstream MAPK signaling cascade (RAF-MEK-ERK) which is critical for cell proliferation, differentiation, and survival.









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